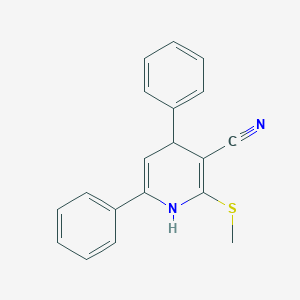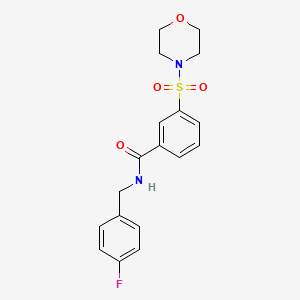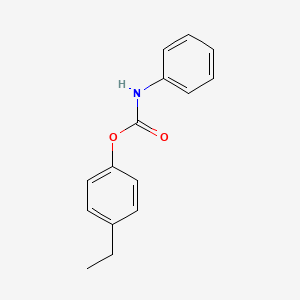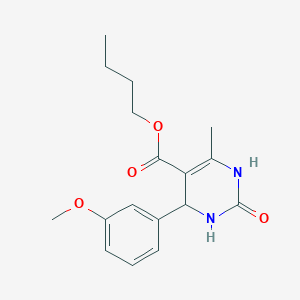![molecular formula C14H10N2O3S B5218769 5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5218769.png)
5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as PBDTT, and it has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of PBDTT involves the interaction between the compound and the target molecule, which leads to the formation of a stable complex. The compound has been found to interact with various biological targets, including enzymes, receptors, and ion channels. The interaction between PBDTT and these targets can lead to the modulation of their activity, resulting in various physiological effects.
Biochemical and Physiological Effects:
PBDTT has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, PBDTT has been shown to have antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the main advantages of using PBDTT in lab experiments is its high stability and solubility in common organic solvents. The compound is also easy to synthesize, making it readily available for research purposes. However, one of the limitations of using PBDTT is its low biocompatibility, which limits its use in biological systems.
未来方向
There are several future directions for the research on PBDTT, including the development of new synthetic methods, the optimization of its properties for specific applications, and the exploration of its potential in emerging fields such as bioelectronics and nanotechnology. Additionally, the use of PBDTT in combination with other compounds or materials could lead to the development of novel materials with enhanced properties.
In conclusion, PBDTT is a promising compound that has attracted the attention of researchers due to its potential applications in various fields. The compound has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions. Further research on PBDTT could lead to the development of new materials and technologies with significant applications in various fields.
合成方法
The synthesis of PBDTT involves the reaction between 4-(2-propyn-1-yloxy)benzaldehyde and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction takes place at room temperature, and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it suitable for large-scale production.
科学研究应用
PBDTT has been used in various scientific research applications, including organic electronics, photovoltaics, and optoelectronics. The compound has been found to exhibit excellent charge transport properties, making it a promising material for the development of high-performance organic electronic devices. It has also been used as a donor material in bulk heterojunction solar cells, where it has shown high power conversion efficiency.
属性
IUPAC Name |
5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-2-7-19-10-5-3-9(4-6-10)8-11-12(17)15-14(20)16-13(11)18/h1,3-6,8H,7H2,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAFETSZPHQTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5218689.png)
![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)

![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)

![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)



